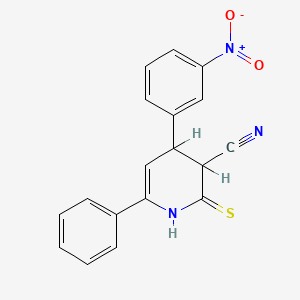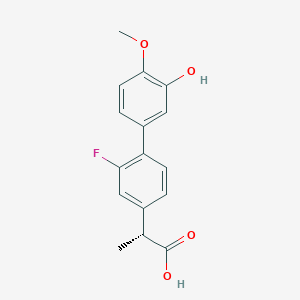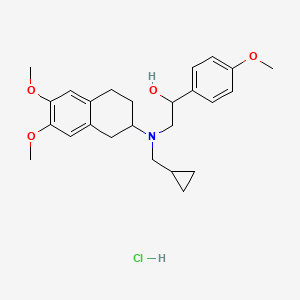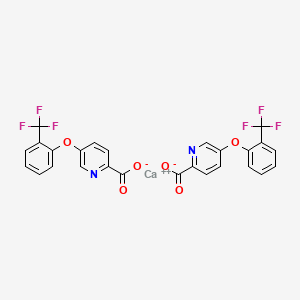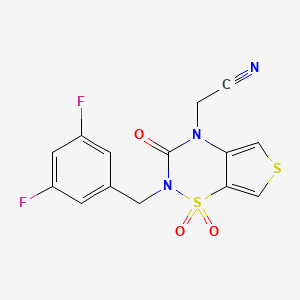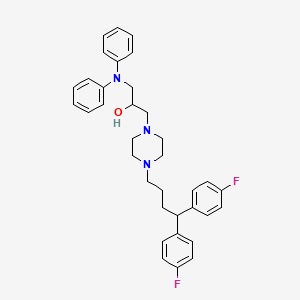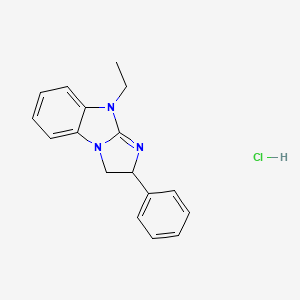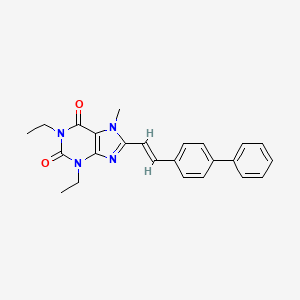
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine is a xanthine derivative known for its diverse biological activities. Xanthine derivatives are a class of alkaloids commonly used as bronchodilators and stimulants. This compound, like other xanthines, exhibits significant physiological effects, including positive inotropic and chronotropic effects on the heart, decreased airway resistance in the lungs, and respiratory stimulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant conditions . The general synthetic route includes the following steps:
- Preparation of the xanthine core.
- Introduction of the styryl group via Suzuki–Miyaura coupling using appropriate boron reagents.
- Final modifications to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production of xanthine derivatives often involves large-scale organic synthesis techniques. The Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the phenylstyryl group, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups into the xanthine core or the phenylstyryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including as a bronchodilator and cardiac stimulant.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine involves its interaction with adenosine receptors and phosphodiesterases. By antagonizing adenosine receptors, it exerts stimulatory effects on the heart and central nervous system. Additionally, it inhibits phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP, which contribute to its bronchodilatory and respiratory-stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known xanthine derivative with similar stimulant effects.
Theobromine: Another xanthine derivative with bronchodilatory and stimulant properties.
Theophylline: Used as a bronchodilator and cardiac stimulant.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine is unique due to its specific structural modifications, which confer distinct biological activities compared to other xanthine derivatives. Its phenylstyryl group enhances its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
155271-94-6 |
|---|---|
Molekularformel |
C24H24N4O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1,3-diethyl-7-methyl-8-[(E)-2-(4-phenylphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-22-21(23(29)28(5-2)24(27)30)26(3)20(25-22)16-13-17-11-14-19(15-12-17)18-9-7-6-8-10-18/h6-16H,4-5H2,1-3H3/b16-13+ |
InChI-Schlüssel |
CSDVLHMHADWIGZ-DTQAZKPQSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


